molecular formula C11H14ClN3O2 B1241391 N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide CAS No. 339071-18-0

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide

Cat. No.: B1241391
CAS No.: 339071-18-0
M. Wt: 255.70 g/mol
InChI Key: ZTXADXBIGLLOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide (CAS: 339071-18-0), also known as TS-011, is a synthetic small-molecule inhibitor with selective activity against 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of 255.7 g/mol and a purity range of 97–99.64% depending on the supplier . The compound features a morpholine-substituted phenyl ring linked to a hydroxyformimidamide group (Fig. 1), contributing to its physicochemical properties: XLogP3 = 1.3, hydrogen bond donors = 2, and hydrogen bond acceptors = 4 . TS-011 is primarily used in neurological and cardiovascular research due to its role in modulating 20-HETE, a metabolite implicated in hypertension and ischemic stroke . It is commercially available as a DMSO-soluble solid (250 mg/mL) for experimental use .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule derives from two primary components: a 3-chloro-4-morpholinophenyl backbone and an N'-hydroxyformimidamide functional group. Retrosynthetically, the compound can be dissected into:

  • 3-Chloro-4-morpholinophenylamine : A benzene ring substituted with a morpholine group at position 4 and a chlorine atom at position 3.

  • Formamidine precursor : Introduced via condensation of the primary amine with hydroxylamine derivatives.

Synthesis of 3-Chloro-4-morpholinophenylamine

Morpholine Ring Formation

The morpholine moiety is typically installed via nucleophilic aromatic substitution. For example, 4-nitrophenol reacts with morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to yield 4-morpholinophenol . Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Regioselective Chlorination

Introducing chlorine at the 3-position requires careful control to avoid para/meta by-products. Electrophilic chlorination using trichloroisocyanuric acid (TCICA) or N-chlorosuccinimide (NCS) with activating agents (e.g., thiourea) enhances selectivity . For instance:

StepConditionsYield
ChlorinationTCICA (0.7 equiv), thiourea (0.03 equiv), DMF, 70°C, 18h78%
WorkupFiltration through Celite®, extraction with EtOAc-

This method minimizes di-chlorinated by-products (<5%) and ensures >95% regioselectivity .

Formamidation to N'-Hydroxyformimidamide

The primary amine undergoes formamidation using ethyl formimidate and hydroxylamine hydrochloride under mild basic conditions:

3-Chloro-4-morpholinophenylamine+HC(=NH)OEtNH2OH\cdotpHCl, Et3NN-(3-Chloro-4-morpholinophenyl)-N’-hydroxyformimidamide\text{3-Chloro-4-morpholinophenylamine} + \text{HC(=NH)OEt} \xrightarrow{\text{NH}2\text{OH·HCl, Et}3\text{N}} \text{N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide}

Optimized Conditions :

  • Solvent: Anhydrous THF or DCM

  • Temperature: 0°C to room temperature

  • Reaction time: 4–6 hours

  • Yield: 65–72%

Purification and Analytical Validation

Crude product purification employs column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol/water. Key characterization data align with literature :

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O₂
Molecular Weight255.7 g/mol
Purity (HPLC)≥99.08%
SolubilityDMSO: 250 mg/mL (977.71 mM)

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 3.72–3.68 (m, 4H, morpholine), 3.12–3.08 (m, 4H, morpholine).

  • MS (ESI+) : m/z 256.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Competing para-chlorination is suppressed using bulky activating agents (e.g., thiourea) and controlled stoichiometry .

  • Stability of Intermediates : N-protected intermediates (e.g., ethoxymethyl derivatives) enhance stability during chlorination.

  • By-product Formation : Post-reaction treatment with sodium sulfite reduces di-chlorinated impurities.

Recent Advances in Scalable Synthesis

Recent patents highlight the use of continuous-flow reactors to improve safety and yield in chlorination steps . Additionally, enzymatic methods for formamidation are under investigation to reduce reliance on harsh reagents.

Chemical Reactions Analysis

Types of Reactions: TS-011 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of TS-011, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide exhibits notable biological activities, particularly as an inhibitor of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis. This inhibition is crucial for regulating various physiological processes, including inflammation and cancer progression. Key findings include:

  • Anticancer Properties : Preclinical studies indicate that this compound can interfere with tumor growth and metastasis, showing promise in cancer treatment strategies.
  • Inhibition of Cytochrome P450 Enzymes : Specifically, it inhibits CYP1A2, which is significant for drug metabolism and pharmacokinetics, suggesting that it could influence the efficacy of co-administered medications .

Anticancer Research

The compound has been studied for its effects on various cancer types:

  • Multiple Myeloma : Demonstrated effectiveness in promoting apoptosis and autophagy by suppressing critical signaling pathways such as PI3K/Akt/mTOR .
  • Colorectal Cancer : Exhibited potential as a novel agent for treatment .

Cardiovascular Research

By inhibiting 20-HETE synthesis, this compound may play a role in managing conditions like hypertension and cardiovascular diseases. Its interaction with lipid metabolic pathways highlights its potential therapeutic implications in these areas .

Neuroscience

The compound is also being explored for its neuromodulatory effects, suggesting applications in neuropharmacology and the treatment of neurological disorders .

Mechanism of Action

TS-011 exerts its effects by selectively inhibiting the synthesis of 20-hydroxyeicosatetraenoic acid, a potent vasoconstrictor that contributes to cerebral ischemia. The compound targets specific cytochrome P450 isoforms, including CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11, thereby reducing the production of 20-hydroxyeicosatetraenoic acid and improving cerebral blood flow .

Comparison with Similar Compounds

Structural and Functional Analogues

TS-011 belongs to the hydroxyformimidamide class, which shares a common N-hydroxyimino functional group. Below is a comparative analysis with structurally related compounds:

2.1. 4-Amino-N-(3-chloro-4-(dimethylamino)phenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
  • Structure: Substituted phenyl ring with dimethylamino and oxadiazole-carboximidamide groups.
  • Molecular Formula : Likely C₁₂H₁₃ClN₆O₂ (inferred from synthesis in ).
  • Key Differences: Replaces TS-011’s morpholine with dimethylamino and introduces an oxadiazole heterocycle. The oxadiazole ring may enhance metabolic stability but reduce solubility compared to TS-011’s morpholine .
2.2. (4-Chloropyridin-2-yl)-N'-hydroxyformimidamide
  • Structure : Pyridine core substituted with chloro and hydroxyformimidamide groups.
  • Molecular Formula : C₆H₅ClN₂O (inferred from ).
  • Key Differences :
    • Replaces TS-011’s phenyl-morpholine system with a pyridine ring , altering electronic properties and hydrogen-bonding capacity.
    • Smaller molecular weight (~169 g/mol ) and reduced complexity compared to TS-011.
  • Activity: Limited data, but hydroxyformimidamide derivatives often target metalloenzymes .
2.3. N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide
  • Structure : Chlorophenyl group linked to a dimethyl-substituted methanimidamide.
  • Molecular Formula : C₉H₁₀ClN₂ (CAS: 2103-46-0) .
  • Key Differences :
    • Lacks the hydroxyl group critical for TS-011’s hydrogen-bonding interactions.
    • Higher lipophilicity (XLogP3 ≈ 2.5 ) due to dimethyl substitution.

Physicochemical and Pharmacokinetic Comparison

Property TS-011 Oxadiazole Derivative Pyridine Derivative Dimethylmethanimidamide
Molecular Weight 255.7 ~280 (estimated) ~169 182.65
XLogP3 1.3 ~2.0 (estimated) ~1.0 2.5
Hydrogen Bond Donors 2 3 2 0
Hydrogen Bond Acceptors 4 6 3 2
Topological Polar SA 57.1 Ų ~90 Ų (oxadiazole) ~50 Ų ~30 Ų
Biological Target 20-HETE synthesis Undisclosed Undisclosed Agrochemical targets

Key Findings from Comparative Analysis

Hydroxyformimidamide Criticality : The N'-hydroxy group in TS-011 is essential for hydrogen bonding with 20-HETE synthase, absent in dimethylmethanimidamide analogues .

Selectivity : TS-011’s 20-HETE inhibition is unique among listed compounds, which lack reported activity in this pathway .

Biological Activity

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, a compound with the CAS number 339071-18-0, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its role as a versatile pharmacophore in drug design. The presence of a chloro group and a hydroxyformimidamide moiety contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃O₂
Molecular Weight283.72 g/mol
CAS Number339071-18-0
Purity>98%

Research indicates that this compound may exert its effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by activating p53-dependent pathways, as evidenced by growth inhibition assays in human cancer cell lines such as HCT116 .

Anticancer Activity

A significant focus has been on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

  • Growth Inhibition : The compound exhibited a GI50 (concentration required to inhibit 50% of cell growth) ranging from 0.09 to 3.10 µM in HCT116 colorectal cancer cells .
  • Selectivity for Cancer Cells : It showed higher selectivity for cancerous cells over non-tumorigenic fibroblasts, indicating potential therapeutic applications in oncology .

Antiviral Potential

Emerging research suggests that this compound may also possess antiviral properties. Preliminary studies have indicated activity against certain viral strains, although further investigation is needed to confirm these findings and elucidate the mechanism .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the morpholine ring and substitution patterns on the phenyl group significantly influence biological activity:

  • Chloro Substitution : The presence of the chloro group at the 3-position enhances bioactivity compared to non-substituted analogs.
  • Morpholine Ring Modifications : Variations in the morpholine structure can lead to changes in potency and selectivity, highlighting its importance as a pharmacophore .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • In Vitro Assays : A study using sulforhodamine B assays confirmed its cytotoxic effects on HCT116 cells, demonstrating a clear dose-response relationship.
  • Mechanistic Studies : Research into its mechanism revealed that it activates apoptotic pathways, particularly through p53 activation, suggesting that it may be effective against tumors with functional p53 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling a substituted phenylamine with a hydroxyformimidamide precursor. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via nucleophilic acyl substitution between an amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) and an activated carbonyl derivative (e.g., 4-nitrobenzoyl chloride) under anhydrous conditions . Key factors include:

  • Catalysts : Use of NaBH(OAc)₃ for formamide reduction (reported in related morpholine derivatives) .
  • Solvent systems : THF/H₂O mixtures (5:1) for oxidative steps, as seen in morpholine-functionalized imidazoles .
  • Temperature : Room temperature for NaIO₄-mediated oxidations to avoid side reactions .
    Typical yields range from 65–85%, with impurities arising from incomplete morpholine ring closure or halogen displacement .

Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting data resolved?

Characterization relies on:

  • ¹H/¹³C NMR : Assignments for morpholine protons (δ 3.7–4.3 ppm) and aromatic protons (δ 7.3–7.5 ppm) must distinguish regioisomers .
  • HRMS : Confirm molecular weight (e.g., calculated for C₁₁H₁₄ClN₃O₂: 255.07 g/mol vs. observed 255.08 g/mol) .
  • UV-Vis : Detect π→π* transitions in the hydroxyformimidamide group (λmax ~270 nm) .
    Conflicts in data (e.g., unexpected melting points) are resolved by repeating synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What is the known biological activity of this compound, and how is its selectivity validated?

this compound (TS-011) is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, implicated in cardiovascular pathologies . Selectivity is validated via:

  • Enzyme assays : Compare IC₅₀ against related cytochrome P450 isoforms (e.g., CYP4A11 vs. CYP3A4).
  • Cell-based models : Use siRNA knockdown to confirm target specificity in vascular smooth muscle cells .

Advanced Research Questions

Q. How can researchers address discrepancies in reported inhibitory potency across different experimental models?

Discrepancies may arise from:

  • Species differences : Rodent vs. human CYP4F2 isoforms show varying binding affinities.
  • Assay conditions : Adjust NADPH concentrations (0.1–1 mM) to mimic physiological cofactor levels .
  • Data normalization : Use internal standards (e.g., HET0016, a known 20-HETE inhibitor) to calibrate activity .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to reduce CYP-mediated oxidation .
  • Prodrug approaches : Mask the hydroxyformimidamide group as an ester to enhance plasma stability, as demonstrated in related carboximidamides .
  • In silico modeling : Use molecular dynamics simulations to predict metabolic hotspots (e.g., morpholine ring oxidation) .

Q. How do steric and electronic effects of the morpholine substituent influence binding to 20-HETE synthase?

  • Steric effects : The morpholine oxygen’s lone pairs form hydrogen bonds with Glu³²⁰ in CYP4F2’s active site, confirmed by X-ray crystallography of analogs .
  • Electronic effects : Electron-rich morpholine increases binding affinity (ΔΔG = −2.1 kcal/mol) compared to piperidine analogs, as shown in QSAR studies .
  • Mutagenesis studies : Substituting Glu³²⁰ with alanine reduces inhibitory potency by >50%, validating the interaction .

Properties

IUPAC Name

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXADXBIGLLOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431234
Record name Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339071-18-0
Record name N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TS-011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.